Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester
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Overview
Description
Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a derivative of cyclobutanecarboxylic acid and is characterized by the presence of a methyl group and a methylene group attached to the cyclobutane ring . This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester can be synthesized through several methods. One common synthetic route involves the esterification of cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid derivatives.
Reduction: Cyclobutanemethanol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The methylene group may also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid, 3-chloro-3-methyl-, methyl ester: Similar structure but with a chlorine atom.
Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, methyl ester: Contains a hydroxyl group instead of a methylene group.
Uniqueness
Cyclobutanecarboxylic acid, 1-methyl-3-methylene-, methyl ester is unique due to the presence of both a methyl and a methylene group on the cyclobutane ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
15760-37-9 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-4-8(2,5-6)7(9)10-3/h1,4-5H2,2-3H3 |
InChI Key |
VNTGINYYWOIWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C1)C(=O)OC |
Origin of Product |
United States |
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